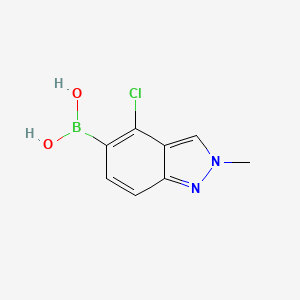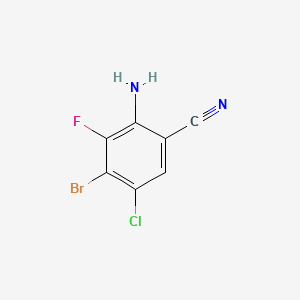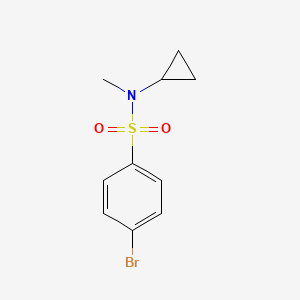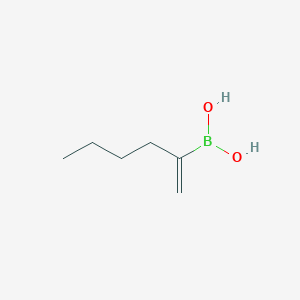
Hex-1-en-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hex-1-en-2-ylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Hex-1-en-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of hex-1-yne followed by oxidation. This method typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). Another method involves the borylation of hex-1-ene using a diboron reagent in the presence of a palladium catalyst. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety .
Analyse Chemischer Reaktionen
Hex-1-en-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hex-1-en-2-ol using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction of this compound can yield hex-1-en-2-ylborane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. Common reagents used in these reactions include hydrogen peroxide for oxidation, diboron reagents for borylation, and palladium catalysts for coupling reactions. .
Wissenschaftliche Forschungsanwendungen
Hex-1-en-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: Boronic acids, including this compound, are used in the development of sensors for detecting sugars and other biomolecules due to their ability to form reversible covalent bonds with diols.
Medicine: Boronic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. For example, they are used in the design of protease inhibitors for treating diseases such as cancer.
Industry: In industrial applications, this compound is used in the synthesis of advanced materials and polymers, as well as in the development of new catalysts for chemical processes .
Wirkmechanismus
The mechanism of action of hex-1-en-2-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and enzyme inhibitors. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles and forming stable complexes. These interactions are crucial for its function in molecular recognition and catalysis .
Vergleich Mit ähnlichen Verbindungen
Hex-1-en-2-ylboronic acid can be compared with other boronic acids such as phenylboronic acid, methylboronic acid, and vinylboronic acid. While all these compounds share the boronic acid functional group, they differ in their alkyl or aryl substituents, which influence their reactivity and applications. For example, phenylboronic acid is widely used in the synthesis of pharmaceuticals and agrochemicals, while vinylboronic acid is commonly used in polymer chemistry. This compound is unique in its ability to participate in both aliphatic and olefinic reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C6H13BO2 |
|---|---|
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
hex-1-en-2-ylboronic acid |
InChI |
InChI=1S/C6H13BO2/c1-3-4-5-6(2)7(8)9/h8-9H,2-5H2,1H3 |
InChI-Schlüssel |
OMGHGJZFBJRPGW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(=C)CCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


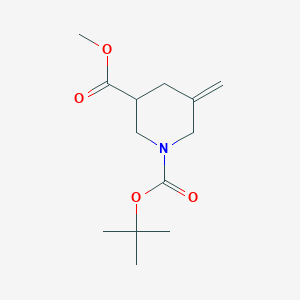
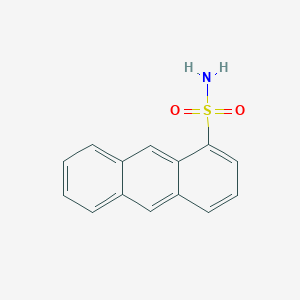
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
![tert-Butyl (5,7-difluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13935693.png)
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
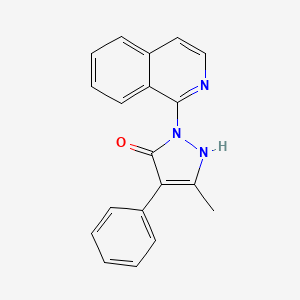
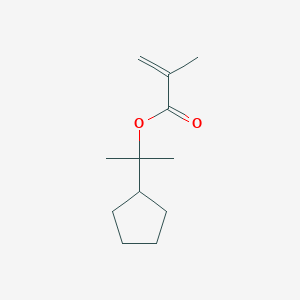
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
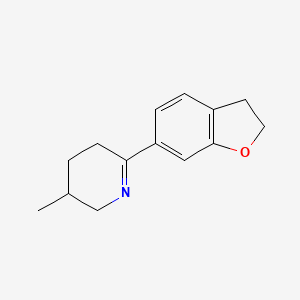
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)
